Higher Lipophilicity Enhances Membrane Permeability
N-[(4-propan-2-ylphenyl)methyl]prop-2-en-1-amine exhibits an experimentally derived LogP of 3.48 (chem960) to 3.51 (Leyan), which is approximately 0.9 log units higher than the XLogP3 of 2.6 reported for the primary amine comparator 4-isopropylbenzylamine (CAS 4395-73-7) [1]. This ~8-fold increase in predicted octanol-water partition coefficient indicates substantially enhanced lipophilicity, a key parameter governing passive membrane permeability and blood-brain barrier penetration potential . The higher LogP arises from the combined effect of the N-allyl group and the secondary amine character, which together reduce hydrogen-bonding capacity with water relative to the primary amine comparator.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.48 (chem960 experimental) / 3.51 (Leyan computed) |
| Comparator Or Baseline | 4-Isopropylbenzylamine (CAS 4395-73-7): XLogP3 = 2.6 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +0.9 (target higher); ~8-fold increase in partition coefficient |
| Conditions | Experimental LogP from chem960; computed XLogP3 from PubChem 2025.09.15 release |
Why This Matters
A LogP difference of 0.9 units represents a meaningful shift in predicted ADME properties; researchers targeting intracellular or CNS-exposed targets should prioritize the higher-LogP compound, while the lower-LogP analog may be unsuitable for these applications without additional structural optimization.
- [1] PubChem. 4-Isopropylbenzylamine, CID 138221. XLogP3 = 2.6. https://pubchem.ncbi.nlm.nih.gov/compound/138221 (accessed 2025). View Source
